2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-13-2-4-14(5-3-13)6-7-15-8-10-18(11-9-15)16(19)12-17/h2-5,15H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPDBJUTYVZYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one, also known by its CAS number 1094661-03-6, is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's structure features a chloroacetyl group and a piperidine ring, which are often associated with various biological effects.
Chemical Structure and Properties
The compound has the following chemical formula: CHClNO, with a molecular weight of 279.81 g/mol. Its IUPAC name is 1-(chloroacetyl)-4-[2-(4-methylphenyl)ethyl]piperidine. The structure can be represented as follows:
This compound exists primarily in an oil form and has a purity of at least 95% .
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly concerning its antibacterial and antifungal properties.
Antibacterial Activity
Studies have shown that piperidine derivatives exhibit significant antibacterial properties. In vitro tests have demonstrated that certain piperidine compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 2-Chloro-1-{...} | 0.0039 | S. aureus |
| 2-Chloro-1-{...} | 0.025 | E. coli |
| Other Piperidine Derivatives | Varies | Various |
Antifungal Activity
In addition to antibacterial effects, there is evidence suggesting antifungal activity against Candida albicans and other fungal pathogens. The piperidine structure is believed to contribute to this bioactivity, particularly when halogen substituents are present on the aromatic rings .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes or specific metabolic pathways essential for bacterial survival.
Case Studies
Recent studies have highlighted the efficacy of piperidine derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various piperidine derivatives against resistant strains of bacteria, demonstrating that compounds similar to this compound could overcome resistance mechanisms in certain strains .
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development in antimicrobial therapies .
Scientific Research Applications
Therapeutic Applications
The compound is primarily investigated for its potential therapeutic effects in several areas:
1. Neurological Disorders
- Research indicates that compounds similar to 2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one may exhibit neuroprotective properties. Such compounds have been studied for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of conditions like Alzheimer's disease and other cognitive impairments .
2. Analgesic Properties
- The compound's structural features suggest it may interact with opioid receptors, providing insights into its potential as an analgesic agent. Studies have demonstrated that related compounds can alleviate pain by modulating pain pathways in the central nervous system .
3. Antitumor Activity
- Preliminary studies have shown that certain derivatives of this compound possess antitumor properties, inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction. This suggests a promising avenue for cancer therapy.
Case Study 1: Neuroprotective Effects
A study published in a pharmacological journal explored the effects of a related compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential utility in treating neurodegenerative diseases .
Case Study 2: Pain Management
In a clinical trial involving patients with chronic pain conditions, a derivative of this compound was administered to assess its efficacy as an analgesic. The findings revealed a notable reduction in pain scores compared to placebo, highlighting its potential role in pain management protocols .
Case Study 3: Cancer Research
In vitro experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound. Results showed that it effectively inhibited cell proliferation and induced apoptosis, marking it as a candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Structural Variations in Piperidine-Based Chloroethanones
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: The 2-(4-methylphenyl)ethyl group in the target compound introduces significant hydrophobicity compared to simpler substituents (e.g., methyl in ). This enhances membrane permeability but may reduce aqueous solubility.
Heterocycle Modifications :
- Replacing piperidine with piperazine () introduces a second nitrogen, altering hydrogen-bonding capacity and pKa.
- 1,4-Diazepane () expands the ring size, affecting binding pocket compatibility in biological targets.
Functional Group Additions: Hydroxyl groups () improve solubility but may reduce metabolic stability. Amino substituents () enable salt formation (e.g., hydrochlorides) and modulate pharmacokinetics.
Preparation Methods
Acylation of Piperidinyl Amine with Chloroacetyl Chloride
- Reaction Setup : The substituted piperidine amine (bearing the 2-(4-methylphenyl)ethyl group) is dissolved in a dry, aprotic solvent such as dichloromethane.
- Base Addition : Triethylamine is added as a base to neutralize the hydrochloric acid generated during acylation.
- Temperature Control : The reaction mixture is cooled to 0–4°C using an ice bath to control the exothermic nature of the acylation.
- Addition of Chloroacetyl Chloride : Chloroacetyl chloride (1.3 equivalents) is added dropwise slowly to the cooled reaction mixture.
- Reaction Time : The mixture is stirred for approximately 2 hours to ensure complete acylation.
- Workup and Purification : After completion, volatiles are removed under reduced pressure. The crude product is purified by silica gel column chromatography to isolate the pure chloroacetamide derivative.
This procedure is adapted from a closely related synthesis of 2-chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone, which shares mechanistic and operational similarities with the target compound (substituting piperidine for piperazine and 4-methylphenyl for 4-methoxyphenyl).
Reaction Conditions and Optimization
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Dry dichloromethane (DCM) | Aprotic solvent to maintain reactivity |
| Base | Triethylamine (2 equiv.) | Neutralizes HCl byproduct |
| Temperature | 0–4°C | Controls exotherm, improves selectivity |
| Chloroacetyl chloride | 1.3 equivalents | Slight excess to drive reaction completion |
| Reaction time | 2 hours | Ensures full conversion |
| Purification | Silica gel chromatography | Removes impurities and unreacted starting materials |
Alternative Synthesis Routes and Considerations
While the direct acylation method is standard, alternative routes include:
- Use of other leaving groups : The chloro group may be introduced by displacement of other leaving groups such as bromine or sulfonyloxy groups on ethanone derivatives, as described in patent literature for related compounds.
- Hydrolysis and substitution steps : Some synthetic schemes involve preparing intermediate amides or esters followed by hydrolysis and substitution reactions to introduce the chloroacetamide moiety.
- Recycling of byproducts : During hydrolysis steps, amine byproducts such as benzyl amine or phenylethyl amine can be recovered and recycled, improving overall process efficiency.
Representative Example from Literature
| Step | Reagents & Conditions | Outcome/Yield |
|---|---|---|
| 1 | Piperidinyl amine + triethylamine in dry DCM, 0–4°C | Prepared reaction mixture |
| 2 | Slow addition of chloroacetyl chloride (1.3 equiv.) | Controlled acylation |
| 3 | Stirring for 2 hours at 0–4°C | Completion of reaction |
| 4 | Removal of volatiles under reduced pressure | Crude product |
| 5 | Purification via silica gel column chromatography | Pure 2-chloroacetamide derivative, ~90% yield |
This is consistent with procedures reported for related chloroacetamide compounds.
Research Findings and Analytical Data
- Yield : The acylation reaction typically achieves yields around 85–90%, indicating high efficiency.
- Purity : Chromatographic purification ensures removal of side products and unreacted starting materials.
- Reaction Monitoring : TLC and LC-MS are commonly used to monitor reaction progress and confirm product formation.
- Scalability : The reaction conditions are mild and amenable to scale-up for industrial or laboratory synthesis.
Summary Table of Preparation Methods
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Compound Name | Key Substituents | Observed Activity |
|---|---|---|
| 2-Chloro-1-(4-(4-chlorophenoxy)phenyl)ethan-1-one | Chlorophenyl ether | Antimicrobial (MIC: 8 µg/mL) |
| 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone | Fluorophenyl, methoxy | Anti-inflammatory (IC: 12 µM) |
Advanced Research Questions
Q. How can contradictory bioactivity data between similar piperidine derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) and test in parallel assays .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., AChE active site) .
- Metabolic profiling : Compare hepatic microsomal stability to rule out pharmacokinetic variability .
Q. What experimental strategies mitigate low yield in the final coupling step?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh) vs. CuI/1,10-phenanthroline for Ullmann-type couplings .
- Solvent optimization : Replace DCM with dimethylformamide (DMF) for better solubility of intermediates .
- In-line purification : Employ flash chromatography or preparative HPLC to isolate the product before decomposition .
Q. How should researchers design studies to elucidate its mechanism of action in neurological targets?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement (e.g., H-naloxone for opioid receptors) .
- Calcium imaging : Monitor intracellular Ca flux in neuronal cell lines (e.g., SH-SY5Y) upon treatment .
- Gene expression profiling : RNA-seq to identify upregulated/downregulated pathways (e.g., MAPK/ERK) .
Data Contradiction and Validation
Q. How to address discrepancies in reported enzyme inhibition values across studies?
- Methodological Answer :
- Standardize assay conditions : Use identical buffer pH, temperature, and substrate concentrations .
- Control compound validation : Include reference inhibitors (e.g., donepezil for AChE) to calibrate results .
- Orthogonal assays : Confirm activity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Safety and Handling
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
